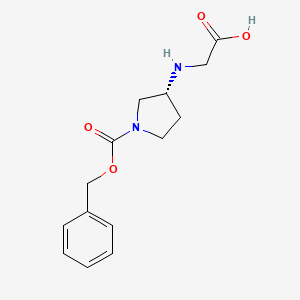

(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

“(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester” (CAS: 1056211-06-3) is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethyl-amino substituent at the 3-position. The compound’s stereochemistry (R-configuration) is critical for its biochemical interactions, particularly in medicinal chemistry applications. It is often used as a synthetic intermediate for peptide mimetics or enzyme inhibitors due to its ability to mimic natural amino acid backbones while providing structural rigidity .

According to CymitQuimica (2025), this compound was discontinued, likely due to evolving synthetic strategies or shifts in therapeutic target priorities . Its molecular formula is C₁₆H₂₀N₂O₄, with a molecular weight of 304.34 g/mol. Key functional groups include the benzyl ester (protecting group for carboxylic acids) and the carboxymethyl-amino moiety, which introduces both hydrogen-bonding and ionic interaction capabilities .

Properties

IUPAC Name |

2-[[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13(18)8-15-12-6-7-16(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHUCJVMUNMMMV-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a carboxymethylating agent.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

In medicine, ®-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products with specific functionalities.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Key Findings :

Ring Size Variations :

- The piperidine analog (CAS: 1354009-23-6) exhibits increased solubility in polar solvents compared to the pyrrolidine-based parent compound due to reduced ring strain and enhanced hydrogen-bonding capacity .

- Pyrrolidine derivatives generally show higher rigidity, favoring interactions with flat binding pockets (e.g., enzyme active sites) .

Substituent Effects: The phosphinoyl group (ACE inhibitor analog) significantly enhances zinc-binding affinity (critical for ACE inhibition) but reduces metabolic stability compared to the carboxymethyl-amino group . Chloroacetyl and amino-butyl substituents improve electrophilicity and hydrophobicity, respectively, but may introduce toxicity risks .

Stereochemical Impact :

- The (R)-configuration in the parent compound ensures optimal spatial alignment for protease binding, whereas racemic mixtures (e.g., (±)-benzyl esters in ) show reduced activity due to mismatched stereochemistry .

Synthetic Utility :

Biological Activity

(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its role in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine core, which is substituted with a carboxymethyl amino group and a benzyl ester. This structure is crucial for its interaction with biological targets.

1. Endothelin Receptor Antagonism

Research indicates that derivatives of pyrrolidine-3-carboxylic acids exhibit potent antagonistic activity against endothelin receptors, particularly the ETA receptor. For instance, the compound shows high affinity (Ki = 0.034 nM) and selectivity for the ETA receptor over the ETB receptor, demonstrating a 2000-fold preference . This property is significant in managing conditions associated with endothelin signaling, such as hypertension and heart failure.

| Compound | Ki (nM) | Selectivity (ETB/ETA) |

|---|---|---|

| (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester | 0.034 | 2000:1 |

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, it has shown promising results in inhibiting the proliferation of melanoma cell lines. The IC50 values observed for related compounds suggest that modifications to the pyrrolidine structure can enhance cytotoxicity against cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| B16-F10 | 13.8 | Inhibition of proliferation |

| A375 | 15.94 | Inhibition of proliferation |

The mechanism by which (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves modulation of receptor activity and potential interference with cellular signaling pathways associated with cancer proliferation and endothelin-mediated vasoconstriction .

Case Studies

Several case studies illustrate the compound's therapeutic potential:

- Study on Melanoma Treatment : A study conducted on B16 melanoma cells demonstrated that treatment with derivatives of this compound led to a significant reduction in cell viability, indicating its potential as a therapeutic agent against melanoma .

- Endothelin Receptor Study : Another investigation focused on the binding affinity of various pyrrolidine derivatives to endothelin receptors, confirming that structural modifications can significantly impact their pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.